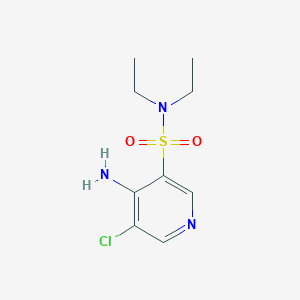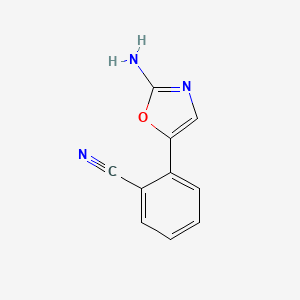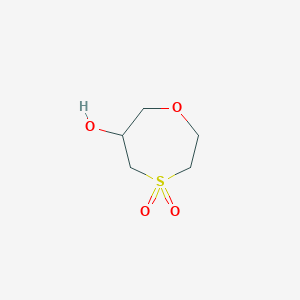
6-Hydroxy-1,4-oxathiepane4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a seven-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide typically involves the cyclization of sulfide diols. One common method includes the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation to form the sulfone group . Another approach involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate .
Industrial Production Methods
Industrial production of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide can be achieved through large-scale synthesis using the aforementioned methods. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-1,4-oxathiepane-4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide.
Aplicaciones Científicas De Investigación
6-Hydroxy-1,4-oxathiepane-4,4-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The presence of the sulfone group allows it to participate in various chemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Oxathiane: A six-membered ring compound with similar sulfur and oxygen atoms.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms.
1,2,4-Benzothiadiazine-1,1-dioxide: A heterocyclic compound with a similar sulfone group.
Uniqueness
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to six-membered ring analogs
Propiedades
Fórmula molecular |
C5H10O4S |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
4,4-dioxo-1,4-oxathiepan-6-ol |
InChI |
InChI=1S/C5H10O4S/c6-5-3-9-1-2-10(7,8)4-5/h5-6H,1-4H2 |
Clave InChI |
ADKSVHHWDBGRTH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)

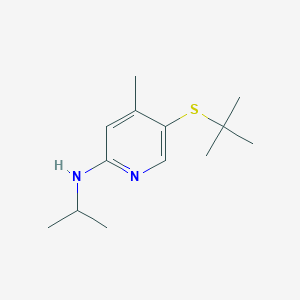


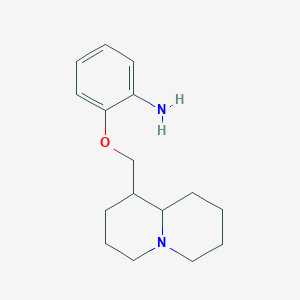
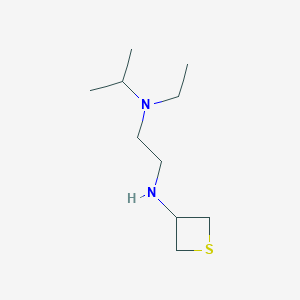
![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)
![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)

